Structure-Activity Relationship (SAR) of 2-Cyclopropyl-3-phenylpropan-1-amine Hydrochloride: A Conformationally Restricted Bioisostere in Modern Drug Design
Structure-Activity Relationship (SAR) of 2-Cyclopropyl-3-phenylpropan-1-amine Hydrochloride: A Conformationally Restricted Bioisostere in Modern Drug Design
Executive Summary
In contemporary medicinal chemistry, the transition from hit to clinical candidate frequently stalls due to suboptimal pharmacokinetic (PK) profiles or off-target toxicity. As a Senior Application Scientist, I frequently leverage sterically constrained building blocks to bypass these roadblocks. 2-Cyclopropyl-3-phenylpropan-1-amine hydrochloride (CAS: 2155852-30-3)[1] represents a masterclass in rational scaffold design. By homologating the classic phenethylamine backbone and introducing a
Structural Deconstruction & The "Magic Cyclopropyl" Effect
The core architecture of 2-cyclopropyl-3-phenylpropan-1-amine consists of a primary amine, a
Causality of the Cyclopropyl Constraint
-
Metabolic Shielding (CYP450 & MAO Evasion): The carbon-hydrogen bonds within a cyclopropane ring possess high
-character, making them shorter, stronger, and significantly more resistant to hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes compared to standard alkanes[4]. Furthermore, the steric bulk at thengcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -position acts as a physical shield, preventing monoamine oxidases (MAOs) from accessing the adjacent primary amine for oxidative deamination. -
Conformational Pre-organization: The cyclopropyl ring imposes a rigid ~27.5 kcal/mol strain energy[4]. This restricts the rotational degrees of freedom around the
and dihedral angles. By locking the phenyl ring and the primary amine into a specific spatial trajectory, the scaffold pays its entropic penalty prior to target engagement, dramatically increasing binding affinity for specific hydrophobic pockets. -
pKa Modulation: The electron-withdrawing nature of the strained ring subtly lowers the
of the adjacent primary amine, tuning its ionization state at physiological pH to optimize membrane permeability without sacrificing aqueous solubility[3].
Fig 1: Logical SAR framework of the 2-cyclopropyl-3-phenylpropan-1-amine scaffold.
Quantitative SAR & Physicochemical Profiling
To understand the value of this scaffold, we must compare it against its unconstrained predecessors. The addition of the cyclopropyl group and the homologation of the chain directly impact lipophilicity (
Table 1: Comparative Physicochemical Properties (Calculated)
| Property | Phenethylamine | Amphetamine | 2-Cyclopropyl-3-phenylpropan-1-amine |
| Backbone | Ethylamine | Isopropylamine | Propyl-amine (Homologated) |
| Steric Bulk | None | Low ( | High ( |
| Predicted logP | ~1.41 | ~1.76 | ~2.85 (Optimized for intracellular entry) |
| TPSA ( | 26.02 | 26.02 | 26.02 |
| Metabolic Liability | Extreme (MAO) | Moderate (CYP2D6) | Low (Steric & Electronic Shielding) |
| Rotatable Bonds | 2 | 2 | 4 (Excluding ring) |
Application in Target-Specific SAR: mPTP Inhibition
While historically related to CNS monoamine targets, recent patent literature has unveiled a highly specific application for this scaffold: Inhibitors of the Mitochondrial Permeability Transition Pore (mPTP) [2][5].
In neurodegenerative diseases (e.g., Parkinson's, ALS), excessive intracellular
The Mechanistic Rationale:
The primary amine is used as a synthetic handle to couple with triazole or oxazole cores. The resulting molecule utilizes the
Self-Validating Experimental Methodologies
To validate derivatives synthesized from this scaffold, rigorous, causality-driven protocols are required. Below are the gold-standard methodologies designed with internal self-validation mechanisms.
Protocol A: Human Liver Microsome (HLM) Stability Assay
Objective: Validate the metabolic shielding provided by the cyclopropyl group against CYP450 oxidation.
-
Matrix Preparation: Thaw Human Liver Microsomes (HLMs) and dilute to a final protein concentration of
in potassium phosphate buffer (pH 7.4). -
Cofactor Addition (The Causality): Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Why not just add NADPH? NADPH is thermally unstable at 37°C and rapidly degrades. The regenerating system ensures a constant, steady-state supply of electron equivalents, preventing premature termination of CYP450 catalytic cycles and avoiding false-positive stability results.
-
Incubation: Spike the test compound to a final concentration of
. Incubate at 37°C. -
Kinetic Quenching: At
, extract aliquots and immediately quench in of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the kinetic profile. -
Self-Validation Criteria: The assay is only valid if the rapid-clearance control (Verapamil) shows
depletion at 60 minutes, and the slow-clearance control (Warfarin) shows depletion.
Protocol B: Mitochondrial Swelling Assay for mPTP Inhibition
Objective: Quantify the functional efficacy of the scaffold in preventing
-
Isolation: Isolate mitochondria from wild-type mouse liver via differential centrifugation in a sucrose/EGTA buffer.
-
Buffer Sensitization (The Causality): Resuspend mitochondria in a swelling buffer (
KCl, MOPS, ) strictly lacking ATP and ADP. Why? Adenine nucleotides are endogenous inhibitors of the mPTP. Their presence artificially raises the threshold for pore opening, masking the true of your test compounds. -
Compound Incubation: Incubate mitochondria with the synthesized cyclopropyl derivative (
) for 5 minutes at 25°C. -
Trigger & Readout: Inject
to induce massive calcium overload. Immediately monitor absorbance at for 20 minutes. Causality: Intact mitochondria scatter light. As the mPTP opens, water rushes into the hyperosmolar matrix, the mitochondria swell, and light scattering drops. An effective inhibitor will maintain a high, stable signal. -
Self-Validation Criteria: The vehicle control (DMSO) must show a rapid exponential decay in
. The positive control (Cyclosporin A, ) must completely block the decay, yielding a flat line.
Fig 2: Self-validating high-throughput workflow for mPTP inhibition assays.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
- Miller, N., et al. (2024). Inhibitors of mptp (WO2024153946A1). NRG Therapeutics Ltd / WIPO (PCT).
Sources
- 1. 2-cyclopropyl-3-phenylpropan-1-amine hydrochloride | 2155852-30-3 [sigmaaldrich.com]
- 2. WO2024153946A1 - Inhibitors of mptp - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-(羟甲基)-4-甲基-2,4-二氢-3H-1,2,4-三唑-3-酮 - CAS号 1182358-83-3 - 摩熵化学 [molaid.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
